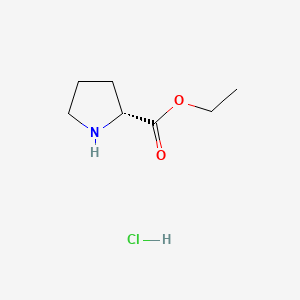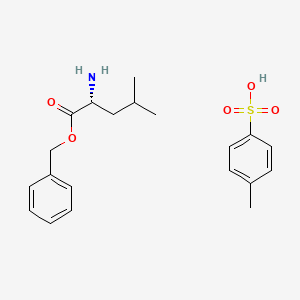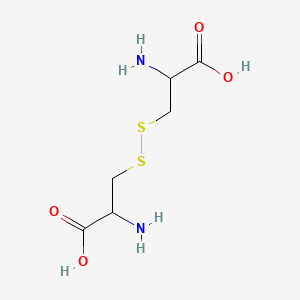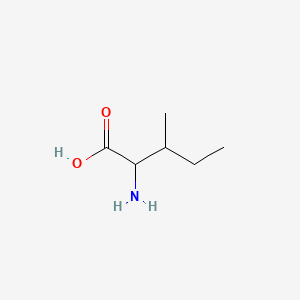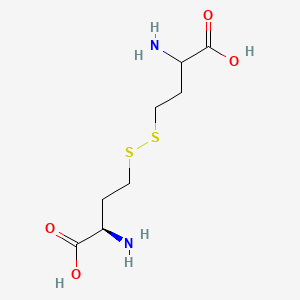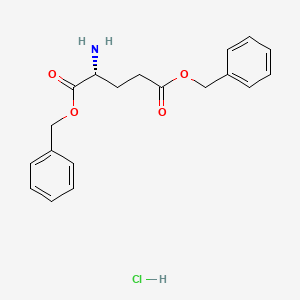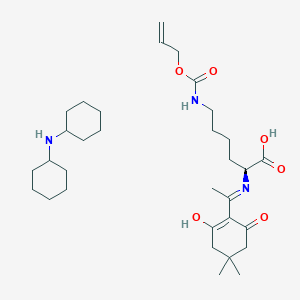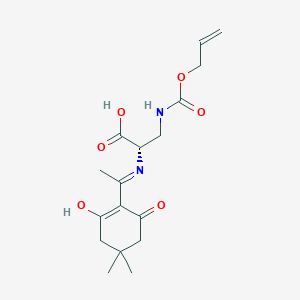
4-Bromo-D-phenylalanine
Descripción general
Descripción
4-Bromo-D-phenylalanine is a compound with the molecular formula C9H10BrNO2 . It is also known by other names such as ®-2-amino-3-(4-bromophenyl)propanoic acid, H-D-Phe (4-Br)-OH, and 4-Bromo-D-Phe-OH .
Molecular Structure Analysis
The molecular structure of 4-Bromo-D-phenylalanine includes a bromophenyl group attached to a propanoic acid with an amino group . The InChI representation of the molecule is InChI=1S/C9H10BrNO2/c10-7-3-1-6 (2-4-7)5-8 (11)9 (12)13/h1-4,8H,5,11H2, (H,12,13)/t8-/m1/s1 .
Physical And Chemical Properties Analysis
4-Bromo-D-phenylalanine has a molecular weight of 244.08 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The exact mass of the molecule is 242.98949 g/mol .
Aplicaciones Científicas De Investigación
Biocatalytic Synthesis of Phenylalanine Analogues
The biocatalytic synthesis of L- and D-phenylalanine analogues of high synthetic value have been developed using mutant variants of phenylalanine ammonia lyase from Petroselinum crispum . This process has been optimized for the production of valuable phenylalanines, such as (S)-m-methoxyphenylalanine, (S)-p-bromophenylalanine, (S)-m-(trifluoromethyl)phenylalanine, ®-p-methylphenylalanine, and ®-m-(trifluoromethyl)phenylalanine .
Protein Engineering and Natural Diversity
Phenylalanine ammonia-lyases (PALs) have been engineered to be active towards challenging, highly valuable di-substituted substrates, such as the l-DOPA precursor 3,4-dimethoxy-l-phenylalanine or the 3-bromo-4-methoxy-phenylalanine . The engineered PALs were compared in terms of catalytic efficiency with a novel aromatic ammonia-lyase from Loktanella atrilutea (LaAAL), which showed high activity towards substrates with electron-donor aromatic substituents .
DFT and Spectroscopic Analysis
4-Bromo-DL-phenylalanine has been studied using Density Functional Theory (DFT) and spectroscopic analysis . These studies provide valuable insights into the electronic structure and vibrational properties of the compound, which can be useful in various scientific research applications.
High-Yield Synthesis of 4-Borono-DL-phenylalanine
4-Boronophenylalanine (BPA) is a boronated amino acid which exhibits a highly specific affinity for tumors . Its boron-10 labelled racemate has been clinically used for Boron Neutron Capture Therapy (BNCT) of malignant melanomas as an effective boron carrier .
Pharmaceutical Industry
Substituted phenylalanines, including 4-Bromo-D-phenylalanine, are important chiral building blocks for the pharmaceutical industry . Their incorporation into small-molecule therapeutic agents, peptides, and proteins is commonly approached .
Green Alternatives for Production
Biocatalytic procedures continuously emerge with the aim to provide green alternatives for the production of these valuable synthons . Phenylalanine ammonia lyases (PALs) are among the most studied biocatalysts for the production of optically pure D- and L-phenylalanine analogues .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(2R)-2-amino-3-(4-bromophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEMUHKUIQHFMTH-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@H](C(=O)O)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-D-phenylalanine | |
CAS RN |
62561-74-4 | |
| Record name | (R)-2-amino-3-(4-bromophenyl)propionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





